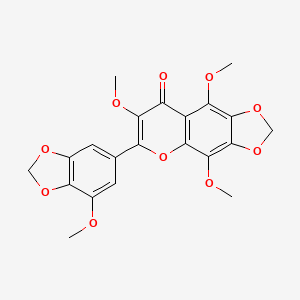

3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

Description

3,5,8,3'-Tetramethoxy-6,7:4',5'-bis(methylenedioxy)flavone has been reported in Persicaria orientalis with data available.

Properties

Molecular Formula |

C21H18O10 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C21H18O10/c1-23-10-5-9(6-11-15(10)28-7-27-11)14-18(25-3)13(22)12-16(24-2)20-21(30-8-29-20)19(26-4)17(12)31-14/h5-6H,7-8H2,1-4H3 |

InChI Key |

IFRKPKWNSUEXHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C5C(=C4OC)OCO5)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Polymethoxyflavones, with Reference to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources of polymethoxyflavones (PMFs), with a specific focus on the challenges in identifying a natural source for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. While a definitive natural origin for this specific flavone (B191248) remains unconfirmed in publicly accessible literature, this document details the rich sources of structurally related PMFs, particularly from the plant Murraya paniculata. Furthermore, this guide presents a generalized, in-depth experimental protocol for the extraction, isolation, and characterization of PMFs, drawing from established methodologies. Quantitative data for related compounds are summarized, and key experimental and logical workflows are visualized to aid researchers in the field of natural product chemistry and drug discovery.

Introduction: The Elusive Natural Source

3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a complex polymethoxyflavone. Despite extensive searches of chemical and biological databases, a specific natural source for this compound has not been definitively identified in peer-reviewed scientific literature. The compound is available from commercial chemical suppliers, suggesting it may be a synthetic product or a very rare, uncharacterized natural product.

However, the structural characteristics of this flavone are indicative of a class of compounds known as polymethoxyflavones (PMFs), which are abundant in certain plant families, notably the Rutaceae. This guide, therefore, focuses on a well-documented source of diverse PMFs, Murraya paniculata (L.) Jack, as a model for understanding the natural sourcing and isolation of compounds of this type.

Polymethoxyflavones from Murraya paniculata

Murraya paniculata, commonly known as orange jasmine, is an evergreen shrub recognized for its rich phytochemical profile, particularly its high concentration and diversity of PMFs.[1][2] These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[2]

Documented Polymethoxyflavones in Murraya paniculata

Numerous studies have been conducted to isolate and identify the flavonoid constituents of Murraya paniculata. The leaves, stems, and fruits have all been found to contain a variety of PMFs.[2][3] While the target compound of this guide has not been reported, a multitude of structurally similar flavones have been successfully isolated and characterized.

Table 1: Selected Polymethoxyflavones Isolated from Murraya paniculata

| Compound Name | Molecular Formula | Plant Part | Reference |

| 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | Leaves | [4] |

| 5,7,8,3',4',5'-Hexamethoxyflavone | C21H22O8 | Leaves | [4] |

| 3,5,7,3',4',5'-Hexamethoxyflavone | C21H22O8 | Leaves | [3][4] |

| 3,5,7,8,3',4',5'-Heptamethoxyflavone | C22H24O9 | Leaves | [3][4] |

| 5,6,7,3',4'-Pentamethoxyflavone | C20H20O7 | Leaves | [5] |

| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | C20H20O8 | Leaves | [5] |

Generalized Experimental Protocol for the Isolation of Polymethoxyflavones

The following protocol is a representative methodology for the extraction and isolation of PMFs from plant material, based on techniques reported for Murraya paniculata.[5][6][7] This protocol can be adapted and optimized for other plant sources rich in PMFs.

Preparation of Plant Material

-

Collection and Drying: Collect fresh plant material (e.g., leaves and stems of Murraya paniculata).

-

Grinding: Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Maceration and Ultrasonic-Assisted Extraction:

-

Soak the powdered plant material in 70-95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature.[7]

-

Following maceration, subject the mixture to ultrasonic extraction for 30-45 minutes to enhance extraction efficiency.[6][7]

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction, typically rich in flavonoids, to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light and/or a suitable staining reagent (e.g., AlCl₃ for flavonoids).[7]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool fractions containing compounds of interest and subject them to further purification by Prep-HPLC on a C18 column.

-

Use a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid) as the mobile phase.[6]

-

Structural Elucidation

The structure of the purified compounds can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the flavonoid skeleton and substitution pattern.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of polymethoxyflavones.

Hypothetical Signaling Pathway Modulation

Polymethoxyflavones are known to modulate various signaling pathways involved in inflammation and cancer. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a polymethoxyflavone.

Conclusion

While the natural origin of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone remains to be discovered, the study of polymethoxyflavones from sources like Murraya paniculata provides a robust framework for the isolation and characterization of this class of compounds. The detailed experimental protocol and workflows presented in this guide are intended to serve as a valuable resource for researchers engaged in the exploration of natural products for potential therapeutic applications. Further phytochemical investigations into a wider range of plant species may yet reveal the natural source of this and other novel polymethoxyflavones.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Isolation of Flavonoids from Murraya Paniculata L. – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 7. CN102669195A - Method for extracting total flavonoids from murraya paniculata stems and leaves - Google Patents [patents.google.com]

An In-depth Technical Guide on the Isolation and Characterization of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] Polymethoxylated flavones (PMFs), in particular, have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2] The target compound, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, possesses a unique substitution pattern with four methoxy (B1213986) groups and two methylenedioxy bridges, suggesting it may exhibit novel bioactivities. This guide provides a detailed overview of the requisite experimental protocols for its isolation and structural elucidation.

Isolation Methodology

The isolation of the target flavone (B191248) from a plant matrix is a multi-step process involving extraction, fractionation, and purification.

Extraction

The initial step involves the extraction of flavonoids from the plant material. The choice of method and solvent is critical for achieving high extraction efficiency.

Experimental Protocols:

-

Maceration: This is a simple and cost-effective method involving soaking the plant material in a solvent for an extended period.[3]

-

Protocol:

-

Grind the dried and powdered plant material to a fine powder (particle size <0.5 mm).[4]

-

Suspend the powder in a suitable solvent (e.g., 70% ethanol (B145695) or methanol) in a sealed container.[4][5]

-

Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

-

Soxhlet Extraction: This method provides a more efficient extraction through continuous percolation of a warm solvent.[3]

-

Protocol:

-

Place the powdered plant material in a thimble within the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the extraction solvent (e.g., ethanol or methanol).

-

Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.

-

The extract will be siphoned back into the distilling flask once the chamber is full.

-

Continue the process for several cycles until the solvent in the siphoning tube runs clear.

-

Concentrate the resulting extract using a rotary evaporator.

-

-

-

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to enhance the release of flavonoids from the plant cells, improving efficiency and reducing extraction time.[6]

-

Protocol:

-

Suspend the powdered plant material in the extraction solvent in a flask.

-

Place the flask in an ultrasonic bath operating at a frequency of around 40 kHz.[7]

-

Apply sonication for a specified duration (e.g., 30 minutes) and at a controlled temperature.

-

Filter the mixture and concentrate the extract.

-

-

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[6]

-

Protocol:

-

Place the powdered plant material and solvent in a microwave-safe extraction vessel.

-

Irradiate the mixture with microwaves at a set power and for a specific time.

-

After extraction, cool the vessel, filter the contents, and concentrate the extract.

-

-

Fractionation and Purification

The crude extract, containing a complex mixture of compounds, requires further fractionation and purification to isolate the target flavone.

Experimental Protocols:

-

Column Chromatography (CC): This is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.[8]

-

Protocol:

-

Prepare a slurry of the stationary phase (e.g., silica (B1680970) gel) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry.

-

Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of the target compound.[2]

-

Protocol:

-

Dissolve the partially purified fraction in a suitable solvent.

-

Inject the solution into a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Elute with an optimized mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

-

Monitor the elution using a UV detector at a wavelength where flavonoids absorb (typically 254 nm and 340 nm).

-

Collect the peak corresponding to the target flavone.

-

Evaporate the solvent to obtain the pure compound.

-

-

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for separating polymethoxylated flavones.[9]

-

Protocol:

-

Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).

-

Fill the HSCCC coil with the stationary phase and then rotate it at a specific speed.

-

Pump the mobile phase through the coil until hydrodynamic equilibrium is reached.

-

Inject the sample solution.

-

Continuously pump the mobile phase and collect the eluent in fractions.

-

Analyze the fractions by TLC or HPLC to identify those containing the pure compound.

-

-

Structural Characterization

Once isolated, the structure of the flavone is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Expected Spectroscopic Data for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

| Technique | Expected Data |

| UV-Vis Spectroscopy | Two major absorption bands are characteristic of the flavone skeleton. Band I (300-380 nm) corresponds to the B-ring cinnamoyl system, and Band II (240-280 nm) to the A-ring benzoyl system.[10] |

| Mass Spectrometry (MS) | - ESI-MS: Expect to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The exact mass measurement from High-Resolution MS (HRMS) will allow for the determination of the molecular formula (C₂₁H₁₈O₁₀).- MS/MS: Fragmentation patterns will show characteristic losses of methyl radicals (•CH₃) and carbon monoxide (CO) from the flavone core.[11] |

| ¹H NMR Spectroscopy | Expect signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and methylenedioxy group protons. The chemical shifts and coupling constants will provide information on the substitution pattern. |

| ¹³C NMR Spectroscopy | Expect signals for all 21 carbons in the molecule. The chemical shifts will be indicative of the type of carbon (e.g., carbonyl, aromatic, methoxy, methylenedioxy).[12] |

| 2D NMR (COSY, HSQC, HMBC) | These experiments will be crucial to definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, confirming the positions of the methoxy and methylenedioxy groups. |

Experimental Protocols:

-

UV-Vis Spectroscopy:

-

Protocol: Dissolve a small amount of the pure compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol) and record the absorption spectrum from 200 to 400 nm using a UV-Vis spectrophotometer.

-

-

Mass Spectrometry:

-

Protocol: Introduce a solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Obtain the full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign all signals and elucidate the complete structure.

-

-

Visualization of Experimental Workflows

Diagram 1: General Workflow for Flavonoid Isolation and Purification

Caption: A generalized workflow for the isolation and purification of flavonoids from plant material.

Diagram 2: Workflow for Spectroscopic Structure Elucidation

Caption: A workflow for the structural characterization of an isolated flavonoid using various spectroscopic techniques.

Conclusion

The isolation and characterization of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, while not specifically documented, can be systematically approached using established phytochemical techniques. This guide provides a comprehensive set of protocols, from extraction to final structure elucidation, tailored for researchers in natural product chemistry and drug development. The successful application of these methods will enable the procurement of the pure compound, paving the way for future investigations into its biological activities and potential therapeutic applications.

References

- 1. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid isolation, reliable characterization, and water solubility improvement of polymethoxyflavones from cold-pressed mandarin essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]

- 8. phcogj.com [phcogj.com]

- 9. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the polymethoxyflavone (PMF), 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. While experimental data for some properties of this specific flavone (B191248) are limited in publicly available literature, this document consolidates the known information and presents general experimental protocols for the determination of key physicochemical parameters. Furthermore, this guide explores the broader context of polymethoxyflavones, discussing common biological activities and associated signaling pathways that may serve as a foundation for future research into this particular compound.

Physicochemical Properties

The following table summarizes the available physicochemical data for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. It is important to note that experimental values for melting point, boiling point, and pKa are not readily found in the surveyed scientific literature.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₁₀ | [1] |

| Molecular Weight | 430.4 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| CAS Number | 82668-93-7 | [1] |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, the following are standard methodologies employed for flavonoids.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: The flavone sample should be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is the point of complete melting. This range is reported as the melting point.

Experimental Workflow for Melting Point Determination

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For flavonoids, which often possess acidic hydroxyl groups, UV-Vis spectrophotometry is a common method for pKa determination.

Principle: The UV-Vis absorption spectrum of a flavonoid changes as a function of pH due to the protonation or deprotonation of its acidic functional groups. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting titration curve.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure:

-

Stock Solution Preparation: A stock solution of the flavone is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Buffer Solutions: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation for Measurement: A constant aliquot of the flavone stock solution is added to each buffer solution to create a series of solutions with the same flavone concentration but different pH values.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded. A wavelength where the absorbance changes significantly with pH is selected for analysis.

-

Data Analysis: The absorbance at the chosen wavelength is plotted against the pH. The pKa is the pH value at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the inflection point of the sigmoid curve.

Logical Flow for pKa Determination via UV-Vis Spectroscopy

Biological Activities and Signaling Pathways of Polymethoxyflavones

While no specific biological activities or signaling pathways have been documented for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone in the reviewed literature, the broader class of polymethoxyflavones (PMFs) has been the subject of extensive research. PMFs are known to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Commonly implicated signaling pathways for PMFs include:

-

NF-κB Pathway: Many PMFs have been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis, is another common target of PMFs.[2]

-

PI3K/Akt Pathway: This pathway is central to cell survival and growth, and its modulation by PMFs has been observed in various studies.[2]

Given the structural similarity of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone to other biologically active PMFs, it is plausible that it may also exhibit similar pharmacological activities through the modulation of these or related signaling pathways. Further research is warranted to elucidate the specific biological profile of this compound.

Representative Signaling Pathway Modulated by Polymethoxyflavones

Conclusion

3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a polymethoxyflavone for which fundamental physicochemical data is partially available. This guide provides the known properties and outlines standard experimental procedures for determining those that are currently unreported. While direct biological data is lacking, the activities of structurally related PMFs suggest that this compound may hold therapeutic potential, warranting further investigation into its pharmacological effects and underlying molecular mechanisms. The information presented herein serves as a valuable resource for researchers initiating studies on this specific flavone.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the polymethoxylated flavonoid (PMF), 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction to 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a highly substituted flavonoid, a class of natural products known for their diverse biological activities. Polymethoxylated flavonoids, in particular, have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and chemopreventive activities.[1] The structural characterization of these complex molecules is crucial for understanding their bioactivity and for the development of new therapeutic agents. Mass spectrometry is a powerful analytical technique for the elucidation of the structure of flavonoids.[2]

Predicted Mass Spectrometry Data

While specific experimental data for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is not widely published, based on the known fragmentation patterns of similar polymethoxylated flavonoids, a theoretical fragmentation profile can be predicted.

| Parameter | Predicted Value |

| Molecular Formula | C₂₁H₁₈O₁₀ |

| Monoisotopic Mass | 430.0900 u |

| [M+H]⁺ | 431.0978 m/z |

| Predicted Major Fragments ([M+H]⁺) | 416.0742 m/z ([M+H-CH₃]⁺), 401.0506 m/z ([M+H-2CH₃]⁺), 386.0270 m/z ([M+H-3CH₃]⁺), 371.0034 m/z ([M+H-4CH₃]⁺) |

Experimental Protocol: UHPLC-QTOF-MS/MS Analysis

The following protocol outlines a general method for the analysis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-QTOF-MS/MS).

3.1. Sample Preparation

-

Extraction: For plant material, extract with methanol (B129727) or ethanol. For formulated products, dissolve in a suitable organic solvent such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.[3]

-

Filtration: Filter the sample extract through a 0.22 µm syringe filter prior to injection.

-

Dilution: Dilute the filtered sample to an appropriate concentration with the initial mobile phase.

3.2. Liquid Chromatography

-

System: Agilent 1290 Infinity II UPLC system or equivalent.

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-20 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

3.3. Mass Spectrometry

-

System: Agilent 6545 Q-TOF MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative.

-

Mass Range: 100-1200 m/z.

-

Gas Temperature: 320 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 35 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Collision Energy: 10-40 eV for MS/MS scans.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Fragmentation Analysis

The fragmentation of polymethoxylated flavonoids in MS/MS experiments typically follows predictable pathways. The primary fragmentation involves the neutral loss of methyl radicals (•CH₃), which is a diagnostic feature for this class of compounds.[4][5] Other common losses include carbon monoxide (CO) and water (H₂O).

A key fragmentation mechanism for flavonoids is the retro-Diels-Alder (RDA) reaction, which results in the cleavage of the C-ring, providing valuable structural information about the A and B rings.[2][6][7]

4.1. Visualizing the Fragmentation Workflow

Caption: Experimental workflow for mass spectrometry analysis.

Potential Signaling Pathway Modulation

Polymethoxylated flavonoids have been shown to modulate various signaling pathways, contributing to their biological activities. While the specific targets of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone are not yet elucidated, a plausible pathway affected by PMFs is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

5.1. Visualizing a Potential Signaling Pathway

References

- 1. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone | CAS:82668-93-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Biosynthetic Pathway of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a putative biosynthetic pathway for the complex flavonoid, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. Due to the absence of specific literature detailing the biosynthesis of this molecule, this pathway is constructed based on established principles of flavonoid biosynthesis, including the formation of the flavone (B191248) core, subsequent hydroxylation, O-methylation, and the formation of methylenedioxy bridges.

Proposed Biosynthetic Pathway

The biosynthesis of this highly substituted flavone is proposed to originate from the general phenylpropanoid pathway, leading to a flavone core that undergoes extensive modification. The key stages are:

-

Formation of the Flavone Core: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA. Condensation with three molecules of malonyl-CoA by Chalcone Synthase (CHS) forms naringenin (B18129) chalcone. This is followed by isomerization to (2S)-naringenin (a flavanone) by Chalcone Isomerase (CHI) . Subsequently, Flavone Synthase (FNS) introduces a double bond in the C-ring to yield a flavone, such as apigenin.

-

Extensive Hydroxylation: To achieve the substitution pattern of the target molecule, the initial flavone core must undergo a series of hydroxylation reactions at the 3', 5', 6, and 8 positions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), such as Flavonoid 3'-Hydroxylase (F3'H) , Flavonoid 3',5'-Hydroxylase (F3'5'H) , Flavone 6-Hydroxylase (F6H) , and Flavone 8-Hydroxylase (F8H) . This would likely result in a polyhydroxylated flavone precursor, such as 8-hydroxy-tricetin (5,7,8,3',4',5'-hexahydroxyflavone).

-

Formation of Methylenedioxy Bridges: A key feature of the target molecule is the presence of two methylenedioxy bridges. These are formed from adjacent hydroxyl groups (at the 6,7 and 4',5' positions). This reaction is catalyzed by specific cytochrome P450 enzymes belonging to the CYP719 family, which are known to form such bridges in other plant secondary metabolites.[1][2][3] This would convert the hexahydroxyflavone intermediate into a bis(methylenedioxy)flavone.

-

Regiospecific O-Methylation: The final step involves the methylation of the remaining four hydroxyl groups at positions 3, 5, 8, and 3'. This is carried out by multiple Flavonoid O-Methyltransferases (FOMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The sequential and regiospecific nature of these enzymes is crucial for arriving at the final structure.

The following diagram illustrates this proposed pathway:

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Pathway intermediates "L-Phenylalanine" [fillcolor="#FFFFFF"]; "p-Coumaroyl-CoA + 3x Malonyl-CoA" [fillcolor="#FFFFFF"]; "Naringenin Chalcone" [fillcolor="#FFFFFF"]; "(2S)-Naringenin" [fillcolor="#FFFFFF"]; "Apigenin (or similar flavone)" [fillcolor="#FFFFFF"]; "Polyhydroxylated Flavone (e.g., 5,7,8,3',4',5'-Hexahydroxyflavone)" [fillcolor="#FFFFFF"]; "Intermediate_BisMD" [label="3,5,8,3'-Tetrahydroxy-\n6,7,4',5'-bis(methylenedioxy)flavone", fillcolor="#FFFFFF"]; "Final_Product" [label="3,5,8,3'-Tetramethoxy-\n6,7,4',5'-bis(methylenedioxy)flavone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes PAL_C4H_4CL [label="PAL, C4H, 4CL", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CHS [label="CHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CHI [label="CHI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FNS [label="FNS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylases [label="F3'H, F3'5'H, F6H, F8H\n(CYP450s)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MDB_Synthases [label="Methylenedioxy Bridge\nSynthases (CYP719 family)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OMTs [label="O-Methyltransferases\n(FOMTs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow "L-Phenylalanine" -> "p-Coumaroyl-CoA + 3x Malonyl-CoA" [xlabel="General Phenylpropanoid\nPathway", headlabel=< PAL, C4H, 4CL >]; "p-Coumaroyl-CoA + 3x Malonyl-CoA" -> "Naringenin Chalcone" [headlabel=< CHS >]; "Naringenin Chalcone" -> "(2S)-Naringenin" [headlabel=< CHI >]; "(2S)-Naringenin" -> "Apigenin (or similar flavone)" [headlabel=< FNS >]; "Apigenin (or similar flavone)" -> "Polyhydroxylated Flavone (e.g., 5,7,8,3',4',5'-Hexahydroxyflavone)" [headlabel=< Hydroxylases >]; "Polyhydroxylated Flavone (e.g., 5,7,8,3',4',5'-Hexahydroxyflavone)" -> "Intermediate_BisMD" [headlabel=< MDB Synthases >]; "Intermediate_BisMD" -> "Final_Product" [headlabel=< OMTs >]; }

Caption: Putative biosynthetic pathway of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone.Quantitative Data

While kinetic data for the specific enzymes involved in the biosynthesis of the title compound are not available, the following table summarizes representative kinetic parameters for key enzyme classes from studies on other flavonoids. This data provides an insight into the potential efficiency of the catalytic steps.

| Enzyme Class | Enzyme Example | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Flavonoid O-Methyltransferase | Medicago sativa FOMT | Luteolin | 23 ± 2 | 0.45 ± 0.02 | N/A |

| Citrus reticulata CrOMT2 | Naringenin | 3.22 | N/A | [4] | |

| Hordeum vulgare HvOMT1 | Tricetin | 1.8 ± 0.1 | 0.04 ± 0.001 | [5] | |

| Flavonoid Hydroxylase (CYP450) | Camellia sinensis F3'5'H | Dihydrokaempferol | 3.26 | N/A | [4] |

| Vitis vinifera F3'5'H | Kaempferol | 4.33 | N/A | [4] | |

| Methylenedioxy Bridge Synthase (CYP450) | Argemone mexicana CYP719A14 | (S)-scoulerine | 1.9 ± 0.3 | N/A (k_cat/K_m = 1.7) | [1] |

| Argemone mexicana CYP719A13 | (S)-cheilanthifoline | 5.2 ± 3.0 | N/A (k_cat/K_m = 2.6) | [1] |

Note: N/A indicates data not available in the cited source. The data for Methylenedioxy Bridge Synthases are from alkaloid biosynthesis, included here as the most relevant examples of this enzyme class.

Experimental Protocols

The characterization of the enzymes in this putative pathway would require their functional expression and subsequent in vitro assays.

This protocol is adapted for expression in E. coli, a common system for characterizing plant P450s.

-

N-Terminal Modification: Plant P450s are typically membrane-anchored, which can hinder expression in E. coli. Modify the N-terminus of the target P450 cDNA by replacing the transmembrane domain with a sequence like MALLLAVF to enhance solubility and expression.[6]

-

Vector Construction: Subclone the modified P450 cDNA into an expression vector such as pET-28a(+) or pCW-Ori+, often in an operon with a suitable cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana.

-

Host Strain and Transformation: Transform the expression construct into an E. coli strain optimized for protein expression, such as BL21(DE3) or C43(DE3).

-

Culture and Induction:

-

Grow the transformed cells in Terrific Broth (TB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Cool the culture to 28°C and induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor) to facilitate proper folding and incorporation of the heme cofactor.

-

Continue incubation at 28°C for 24-48 hours with shaking.

-

-

Cell Lysis and Membrane Fractionation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl, 20% glycerol, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at 10,000 x g to remove cell debris.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1-2 hours.

-

-

Purification:

-

Solubilize the membrane pellet with a buffer containing a detergent such as 1% n-dodecyl-β-D-maltoside (DDM).

-

If the protein is His-tagged, purify the solubilized protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column extensively and elute the protein with an imidazole (B134444) gradient.

-

Confirm the purity and identity of the protein using SDS-PAGE and carbon monoxide (CO)-difference spectroscopy to verify the characteristic P450 absorbance peak at 450 nm.

-

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 100-200 µL containing:

-

100 mM Tris-HCl buffer (pH 7.5).

-

2-10 µg of the purified recombinant P450 enzyme.

-

10-50 µM of the flavonoid substrate (e.g., a polyhydroxylated flavone).

-

A NADPH-generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 30-37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate for 30-60 minutes at the same temperature.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding 20 µL of 5 M HCl.

-

Extract the products twice with an equal volume of ethyl acetate (B1210297).

-

-

Analysis:

-

Evaporate the pooled organic fractions to dryness under a stream of nitrogen.

-

Redissolve the residue in methanol.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated or methylenedioxy-bridged flavonoid products by comparing retention times and mass spectra with authentic standards, if available.

-

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 100 µL containing:

-

50 mM Tris-HCl buffer (pH 7.5).

-

1-5 µg of purified recombinant FOMT.

-

50 µM of the hydroxylated flavonoid substrate.

-

100 µM S-adenosyl-L-methionine (SAM) as the methyl donor.

-

-

Reaction Incubation:

-

Incubate the mixture at 37°C for 30 minutes.[7]

-

-

Reaction Termination and Product Extraction:

-

Analysis:

-

Evaporate the combined ethyl acetate fractions to dryness.

-

Redissolve the residue in methanol.

-

Analyze by HPLC and LC-MS to identify and quantify the methylated flavonoid products.

-

Logical Relationships and Workflow

The following diagram illustrates the general workflow for the discovery and characterization of the enzymes involved in this putative pathway.

// Define node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes A [label="Identify Candidate Genes\n(e.g., from Persicaria spp. transcriptome)", fillcolor="#FFFFFF"]; B [label="Clone and Modify cDNA\n(e.g., N-terminal modification for P450s)", fillcolor="#FFFFFF"]; C [label="Heterologous Expression\n(e.g., in E. coli or yeast)", fillcolor="#FFFFFF"]; D [label="Protein Purification\n(e.g., IMAC)", fillcolor="#FFFFFF"]; E [label="In Vitro Enzyme Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Product Identification\n(HPLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Kinetic Analysis\n(Determine Km, kcat)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pathway Reconstruction", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; }

Caption: General workflow for enzyme discovery and pathway elucidation.References

- 1. mdpi.com [mdpi.com]

- 2. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical kinetics of cytochrome P450 enzymes in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. tuscany-diet.net [tuscany-diet.net]

An In-depth Technical Guide to the Anticipated Biological Activity of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone Based on Structurally Related Compounds

Disclaimer: As of December 2025, a thorough review of published scientific literature reveals no specific biological activity data, experimental protocols, or defined signaling pathways for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone . This technical guide, therefore, extrapolates potential biological activities and mechanisms of action by examining structurally similar polymethoxyflavones and flavonoids bearing methylenedioxy groups. The information presented herein is intended to serve as a predictive resource for researchers, scientists, and drug development professionals, guiding future experimental design and hypothesis testing.

Core Structural Features and Predicted Bioactivity

The target compound, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone, is a highly substituted flavonoid. Its key structural motifs include:

-

A Flavone (B191248) Backbone: This core structure is common to a vast class of plant secondary metabolites known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

-

Polymethoxylation: The presence of four methoxy (B1213986) groups is anticipated to enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability compared to its polyhydroxylated counterparts.

-

Bis(methylenedioxy) Groups: These moieties, particularly on adjacent carbons, can influence the molecule's conformation and electronic properties, often contributing to specific biological activities.

Based on these features and data from related compounds, the primary anticipated biological activities for this flavone include antitumor and neuroprotective effects.

Quantitative Data for Structurally Related Flavones

To provide a quantitative perspective, the following table summarizes the biological activities of several structurally related polymethoxyflavones. It is crucial to note that these are not direct data for the target compound but for analogues with varying methoxylation and substitution patterns.

| Compound Name | Biological Activity | Cell Line/Model | Quantitative Data (e.g., IC50, EC50) | Reference |

| 5,6,7,4'-Tetramethoxyflavone (TMF) | Antitumor | HeLa (cervical cancer) | Induces apoptosis in a dose-dependent manner (significant at 10, 20, and 40 μM) | [1] |

| 5,6,7,4'-Tetramethoxyflavone (TMF) | Antitumor | NCI-60 cancer cell panel | GI50 of 28 μM | [1] |

| 3',4',5',5,7-Pentamethoxyflavone (PMF) | Anticancer | Colorectal Cancer (CRC) Cells | Induces changes in gene expression related to the cell cycle and unfolded protein response | |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) | Neuroprotection | Global cerebral ischemia mouse model | Protects against memory impairment and neuronal cell death | [2] |

| 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) | Anti-photoaging | UV-induced Human Dermal Fibroblast Neonatal (HDFn) cells | Inhibits collagenase activity and increases type I procollagen (B1174764) content | [3] |

| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | Anticancer | Hs578T (triple-negative breast cancer) | Inhibits cell proliferation and induces cell cycle arrest | [4] |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments cited in the evaluation of structurally similar flavones. These protocols can serve as a template for the investigation of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., Hs578T) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test flavone (e.g., nobiletin) for 24 and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells (e.g., HeLa) with the test flavone (e.g., 5,6,7,4'-tetramethoxyflavone) at various concentrations for a specified time (e.g., 24 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Predicted Signaling Pathways and Mechanisms of Action

Based on the activities of related polymethoxyflavones, the following signaling pathways are predicted to be modulated by 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone.

Anticancer Activity: Modulation of MAPK and Akt Signaling Pathways

Many polymethoxyflavones exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK and Akt signaling cascades are common targets.

References

- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, albeit hypothetical, framework for the preliminary in vitro cytotoxicity screening of the novel synthetic flavonoid, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone (hereafter referred to as Flavone X). Due to the absence of published cytotoxicity data for this specific compound, this guide is presented as a prospective experimental plan. It provides detailed protocols for assessing cytotoxicity through metabolic activity and membrane integrity assays, proposes a data analysis and presentation structure, and visualizes the experimental workflow and potential underlying cellular mechanisms. This whitepaper is intended to serve as a robust template for researchers initiating cytotoxic evaluations of new flavonoid compounds.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities. Many flavonoids have been investigated for their potential as anticancer agents due to their ability to modulate various cellular signaling pathways, leading to cell cycle arrest and apoptosis.[1][2][3] The novel compound, 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone (Flavone X), possesses a unique substitution pattern that warrants investigation into its biological effects, particularly its potential cytotoxicity against cancer cell lines.

This guide details a proposed preliminary cytotoxicity screening of Flavone X. The primary objectives are to determine its dose-dependent effects on cell viability and to identify the half-maximal inhibitory concentration (IC50) in selected human cancer cell lines. The proposed methodologies include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess metabolic activity and the Lactate (B86563) Dehydrogenase (LDH) release assay to evaluate cell membrane integrity.[4][5][6]

Proposed Experimental Design and Protocols

A rigorous experimental design is crucial for obtaining reliable and reproducible cytotoxicity data. This section outlines the proposed materials and detailed step-by-step protocols.

Materials and Reagents

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

HeLa (human cervical cancer)

-

Caco-2 (human colorectal adenocarcinoma)

-

WISH (human lung fibroblast normal cell line) - as a non-cancerous control.

-

-

Compound: 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone (Flavone X)

-

Reagents for Cell Culture:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

-

Reagents for MTT Assay:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Reagents for LDH Assay:

-

Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

96-well microplates

-

Microplate reader

-

Inverted microscope

-

Experimental Workflow

The proposed experimental workflow is depicted in the following diagram.

Caption: A flowchart illustrating the proposed experimental workflow for the cytotoxicity screening of Flavone X.

Detailed Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]

-

Cell Seeding: Culture selected cell lines to ~80% confluency. Trypsinize and resuspend the cells in a fresh medium. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]

-

Compound Treatment: Prepare a stock solution of Flavone X in DMSO. Perform serial dilutions in a culture medium to achieve final concentrations ranging from (hypothetically) 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Flavone X. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Detailed Protocol: LDH Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][10]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically comparing the LDH release in treated cells to that in control and maximum LDH release (lysis) wells.

Hypothetical Data Presentation

All quantitative data should be summarized in clear and concise tables. Below are templates with hypothetical data for illustrative purposes.

Table 1: Cell Viability (%) of Cancer and Normal Cell Lines Treated with Flavone X (MTT Assay)

| Concentration (µM) | MCF-7 (48h) | HeLa (48h) | Caco-2 (48h) | WISH (48h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 | 100 ± 3.9 |

| 1 | 95.2 ± 3.8 | 98.1 ± 4.2 | 96.5 ± 3.5 | 99.1 ± 2.8 |

| 5 | 82.1 ± 4.1 | 85.3 ± 3.9 | 83.7 ± 4.0 | 94.6 ± 3.1 |

| 10 | 65.7 ± 3.5 | 70.2 ± 4.5 | 68.4 ± 3.7 | 88.3 ± 3.5 |

| 25 | 48.9 ± 2.9 | 51.5 ± 3.1 | 50.1 ± 2.8 | 75.4 ± 4.0 |

| 50 | 23.4 ± 2.1 | 28.7 ± 2.5 | 25.9 ± 2.3 | 52.1 ± 3.8 |

| 100 | 8.1 ± 1.5 | 12.4 ± 1.9 | 9.8 ± 1.7 | 28.9 ± 2.9 |

Table 2: IC50 Values (µM) of Flavone X on Different Cell Lines (48h Incubation)

| Cell Line | IC50 (µM) |

| MCF-7 | 26.2 |

| HeLa | 28.9 |

| Caco-2 | 27.5 |

| WISH | > 50 |

Potential Signaling Pathways

Flavonoids can induce cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] A potential mechanism of action for Flavone X could involve the modulation of key signaling pathways.

Caption: A diagram of a potential signaling pathway through which Flavone X may induce apoptosis.

Conclusion and Future Directions

This technical guide provides a detailed, prospective framework for the initial cytotoxicity screening of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone. The proposed MTT and LDH assays will offer a comprehensive preliminary assessment of the compound's effect on cell viability and membrane integrity. The hypothetical data suggests that Flavone X may exhibit selective cytotoxicity against cancer cells while being less potent against normal cells.

Future studies should aim to confirm these findings and further elucidate the mechanism of action. This would involve investigating the effect of Flavone X on cell cycle progression, apoptosis induction (e.g., through Annexin V/PI staining and caspase activity assays), and the modulation of specific signaling pathways as hypothesized. A deeper understanding of its molecular targets will be crucial in evaluating its potential as a novel therapeutic agent.

References

- 1. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Association Map on the Effect of Flavonoids on the Signaling Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rbmb.net [rbmb.net]

- 10. LDH Cytotoxicity Assay [bio-protocol.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Polymethoxyflavones: From Citrus Peels to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Polymethoxyflavones (PMFs) represent a distinct class of flavonoids almost exclusively found in the peels of citrus fruits.[1] Their unique chemical structure, characterized by multiple methoxy (B1213986) groups, endows them with enhanced bioavailability and metabolic stability compared to their hydroxylated counterparts, making them a subject of intense research for their therapeutic potential.[2] This in-depth technical guide provides a comprehensive overview of the core aspects of PMF research, including their biological activities, underlying molecular mechanisms, and detailed experimental protocols for their study.

Quantitative Biological Activities of Polymethoxyflavones

The therapeutic potential of PMFs is underscored by their significant biological activities across a range of in vitro and in vivo models. The following tables summarize key quantitative data, offering a comparative look at the potency of various PMFs.

Table 1: Anti-proliferative Activity of Polymethoxyflavones (IC50 Values)

| Polymethoxyflavone | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Tangeretin (B192479) | DU145 | Prostate Cancer | 28.3 | [3] |

| PC-3 | Prostate Cancer | 35.7 | [3] | |

| A549 | Non-small cell lung cancer | 190.2 (as part of a fraction) | [4] | |

| 5-Demethylnobiletin | DU145 | Prostate Cancer | 42.1 | [3] |

| PC-3 | Prostate Cancer | 58.4 | [3] | |

| Nobiletin | HT29 (spheroids) | Colorectal Cancer | 49.11 (EC50) | [5] |

| Sinensetin | HT29 (spheroids) | Colorectal Cancer | 46.62 (EC50) | [5] |

| Scutellarein Tetramethylether | HT29 (spheroids) | Colorectal Cancer | 31.55 (EC50) | [5] |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | A549 | Non-small cell lung cancer | >200 | [4] |

| Isosinensetin | A549 | Non-small cell lung cancer | >200 | [4] |

Table 2: Anti-inflammatory Activity of Polymethoxyflavones

| Polymethoxyflavone | Model | Biomarker | Inhibition/Effect | Concentration | Reference(s) |

| Tangeretin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM | [3] |

| TNF-α production | Significant inhibition | 25 µM | [3] | ||

| IL-6 production | Significant inhibition | 25 µM | [3] | ||

| Cox-2 mRNA | Strong suppression | Not specified | [3] | ||

| iNOS mRNA | Strong suppression | Not specified | [3] | ||

| Nobiletin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM | [3] |

| TNF-α production | Significant inhibition | 25 µM | [3] | ||

| IL-6 production | Significant inhibition | 25 µM | [3] | ||

| LPS-activated BV2 microglia | NO, TNF-α, IL-1β, IL-6 | >50% inhibition | 100 µM | [6] | |

| Sinensetin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM | [3] |

| Tetramethyl-O-scutellarin | LPS-stimulated RAW 264.7 macrophages | TNF-α production | Strongest inhibition among 5 PMFs | 25 µM | |

| 5-Demethylnobiletin | LPS-stimulated RAW 264.7 macrophages | NO production | Significant inhibition | 0.625–25 µM |

Table 3: Pharmacokinetic Parameters of Tangeretin in Rats

| Parameter | Value |

| Dose (oral) | 50 mg/kg bw |

| Cmax | 0.87 ± 0.33 µg/mL |

| Tmax | 340.00 ± 48.99 min |

| t1/2 | 342.43 ± 71.27 min |

| Absolute Oral Bioavailability | 27.11% |

These data are based on a study by Hung et al. (2018).[7][8]

Key Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Signaling

A primary mechanism of the anti-inflammatory action of PMFs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] Tangeretin, for instance, has been shown to inhibit the phosphorylation of IκB-α and IKK-β, which are crucial steps in the activation of NF-κB.[11] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[11]

Caption: PMF-mediated inhibition of the NF-κB signaling pathway.

Anti-cancer Signaling

In the context of cancer, PMFs have been shown to interfere with the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][12] Nobiletin, for example, can inhibit the activation of Akt, leading to downstream effects that can induce apoptosis and inhibit cell proliferation in cancer cells.[12]

Caption: PMF-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in PMF research.

Protocol 1: Extraction and Isolation of Polymethoxyflavones from Citrus Peels

This protocol outlines a general workflow for the extraction and purification of PMFs.

Caption: A generalized workflow for the isolation of polymethoxyflavones.

Step-by-Step Protocol:

-

Material Preparation: Fresh citrus peels are air-dried and then ground into a fine powder to increase the surface area for extraction.[13]

-

Extraction:

-

Method A (Reflux): The dried peel powder is refluxed with 75% (v/v) ethanol for 3-10 hours.[13]

-

Method B (Soxhlet): A non-polar solvent like hexane (B92381) is used in a Soxhlet apparatus for continuous extraction.[13]

-

-

Concentration: The solvent from the extraction is removed using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.[13]

-

Initial Purification (Flash Chromatography):

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a silica (B1680970) gel column.

-

Elution is performed with a solvent gradient (e.g., hexane-ethyl acetate), and fractions are collected.[13]

-

Thin Layer Chromatography (TLC) is used to monitor the separation and pool fractions containing PMFs.

-

-

Final Purification (High-Speed Counter-Current Chromatography - HSCCC or Preparative HPLC):

-

Partially purified fractions are further purified using HSCCC or preparative HPLC with a suitable solvent system to obtain individual PMFs with high purity.[13]

-

Protocol 2: Assessment of Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]

Step-by-Step Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).[14]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test PMF. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

Protocol 3: Assessment of Anti-inflammatory Activity (Measurement of Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Step-by-Step Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test PMF for a specific duration (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS to the wells (excluding the negative control).

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

The cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant. The Griess reaction measures nitrite, a stable and nonvolatile breakdown product of NO.

-

The absorbance is measured at 540 nm.[15]

-

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples. The inhibitory effect of the PMF on NO production is calculated relative to the LPS-stimulated control.

Conclusion

Polymethoxyflavones are a promising class of natural compounds with a wide range of documented biological activities. Their potent anti-inflammatory and anti-cancer properties, coupled with favorable pharmacokinetic profiles, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their quantitative effects, molecular mechanisms, and the experimental methodologies required for their investigation. Continued research into the structure-activity relationships, bioavailability, and clinical efficacy of PMFs is essential to unlock their full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymethoxylated Flavones Target Cancer Stemness and Improve the Antiproliferative Effect of 5-Fluorouracil in a 3D Cell Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hesperidin, nobiletin, and tangeretin are collectively responsible for the anti-neuroinflammatory capacity of tangerine peel (Citri reticulatae pericarpium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Pharmacokinetics, bioavailability, tissue distribution and excretion o" by W.-L. Hung, W.-S. Chang et al. [jfda-online.com]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone is a novel, highly substituted flavonoid. Its complex substitution pattern, featuring multiple methoxy (B1213986) and methylenedioxy groups, suggests potential for unique biological activities, as these functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of flavonoids. This document provides a detailed, proposed synthetic route for this target compound, based on established flavonoid synthesis methodologies. The protocols are designed to be a practical guide for researchers interested in synthesizing this and structurally related polymethoxyflavones for further investigation.

Disclaimer: The synthesis described herein is a proposed route based on established chemical principles. As of the date of this document, a specific synthesis for 3,5,8,3'-Tetramethoxy-6,7,4',5'-bis(methylenedioxy)flavone has not been reported in the peer-reviewed literature. Therefore, reaction conditions may require optimization. Standard laboratory safety procedures should be followed at all times.

Proposed Synthetic Pathway

The synthesis of the target flavone (B191248) is proposed via a de novo approach, which is a common and versatile method for creating the flavonoid scaffold.[1] This strategy involves two key stages:

-

Claisen-Schmidt Condensation: A base-catalyzed condensation between a substituted 2'-hydroxyacetophenone (B8834) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor) to form a chalcone (B49325) intermediate.[2][3][4]

-

Oxidative Cyclization: The subsequent cyclization of the chalcone intermediate to yield the final flavone. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (B87167) (DMSO).[1][5][6]

The overall proposed synthetic workflow is illustrated below.

Caption: Proposed workflow for the synthesis of the target flavone.

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate

This protocol details the Claisen-Schmidt condensation to form the chalcone precursor.

Materials:

-

2'-Hydroxy-3',5',6'-trimethoxy-4',5'-(methylenedioxy)acetophenone (A-Ring Precursor)

-

3-Methoxy-4,5-methylenedioxybenzaldehyde (B-Ring Precursor)[7][8]

-

Ethanol (B145695) (absolute)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve the A-ring precursor (1.0 eq) and the B-ring precursor (1.1 eq) in absolute ethanol (approx. 50 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Prepare a 50% (w/v) aqueous solution of potassium hydroxide. Slowly add this solution dropwise to the flask with vigorous stirring. The reaction mixture is expected to develop a deep color.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-